molecular formula C33H58N10O7 B12546115 N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine CAS No. 664341-40-6

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine

Cat. No.: B12546115
CAS No.: 664341-40-6
M. Wt: 706.9 g/mol
InChI Key: WIANRTSTVYBLDB-IRGGMKSGSA-N
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Description

Nomenclature and Structural Characterization

The systematic IUPAC name of this compound is derived from its sequence and modifications: N⁵-(diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine. Its CAS registry number is 926275-36-7 , and its molecular formula is C₄₃H₈₀N₁₆O₁₀ , with a molecular weight of 981.2 g/mol . The peptide backbone consists of five amino acids: L-ornithine (modified at N⁵), L-leucine, L-lysine, L-tyrosine, and L-lysine. The diaminomethylidene group (-NH-C(=NH)-NH₂) replaces the δ-amino group of ornithine, mimicking the guanidino functionality of arginine while introducing distinct stereoelectronic properties.

Structural Features

  • Sequence : Ornithine (modified) → Leucine → Lysine → Tyrosine → Lysine.
  • Modification Site : The N⁵ position of ornithine bears the diaminomethylidene group, altering its charge and hydrogen-bonding capacity.
  • Functional Groups : The peptide includes a tyrosine phenolic ring (for aromatic interactions), lysine ε-amino groups (cationic at physiological pH), and the modified ornithine’s guanidino-like moiety.
Table 1: Key Molecular Properties
Property Value/Description
Molecular formula C₄₃H₈₀N₁₆O₁₀
Molecular weight 981.2 g/mol
Modification N⁵-(diaminomethylidene) on ornithine
Isoelectric point (pI) ~10.5 (estimated)
Solubility Polar solvents (e.g., water, DMSO)

The diaminomethylidene group’s planar geometry and ability to form multiple hydrogen bonds distinguish it from unmodified ornithine, potentially enhancing interactions with anionic biomolecules like DNA or phospholipids.

Biological Significance of Guanidino-Modified Peptides

Guanidino-modified peptides, including those with diaminomethylidene groups, play critical roles in modulating biological interactions. The guanidino moiety’s high pKa (~12–13) ensures protonation under physiological conditions, facilitating strong electrostatic interactions with phosphate groups in nucleic acids or sulfate moieties in proteoglycans. For example, guanidino arginine derivatives are known to inhibit nitric oxide synthase or enhance cell-penetrating peptide efficiency.

In N⁵-(diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine, the diaminomethylidene group serves as a bioisostere for guanidino, offering comparable binding affinity while resisting enzymatic degradation. This mimicry is advantageous in designing protease-resistant therapeutic peptides or affinity probes for studying protein-DNA interactions.

Role of Diaminomethylidene Groups in Peptide Functionality

The diaminomethylidene group confers three key functional advantages:

  • Enhanced Binding Affinity : The group’s ability to form bidentate hydrogen bonds strengthens interactions with carboxylate or phosphate anions, as seen in heparin-binding peptides.
  • Metabolic Stability : Unlike arginine’s guanidino group, the diaminomethylidene modification reduces susceptibility to hydrolysis by arginases, extending the peptide’s half-life in vivo.
  • Structural Rigidity : The planar geometry of the diaminomethylidene group restricts conformational flexibility, favoring preorganization for target binding. This is critical in designing inhibitors for enzymes with deep active sites, such as trypsin-like proteases.
Table 2: Functional Comparison of Guanidino and Diaminomethylidene Groups
Property Guanidino Group Diaminomethylidene Group
Hydrogen-bond capacity Two donor sites Two donor sites
pKa ~12.5 ~11.8 (estimated)
Enzymatic stability Susceptible to arginases Resistant to hydrolysis
Conformational flexibility Moderate Restricted (planar geometry)

Studies on analogous peptides suggest that the diaminomethylidene modification enhances target selectivity without compromising binding kinetics. For instance, in antimicrobial peptides, such groups improve membrane disruption by stabilizing interactions with phospholipid headgroups.

Properties

CAS No.

664341-40-6

Molecular Formula

C33H58N10O7

Molecular Weight

706.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C33H58N10O7/c1-20(2)18-26(42-28(45)23(36)8-7-17-39-33(37)38)30(47)40-24(9-3-5-15-34)29(46)43-27(19-21-11-13-22(44)14-12-21)31(48)41-25(32(49)50)10-4-6-16-35/h11-14,20,23-27,44H,3-10,15-19,34-36H2,1-2H3,(H,40,47)(H,41,48)(H,42,45)(H,43,46)(H,49,50)(H4,37,38,39)/t23-,24-,25-,26-,27-/m0/s1

InChI Key

WIANRTSTVYBLDB-IRGGMKSGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Resin Selection and Chain Assembly

The synthesis begins with a 2-chlorotrityl chloride resin or Rink amide resin , which anchors the C-terminal lysine residue. The peptide is assembled in reverse order (C→N) to ensure proper chain elongation.

Step Reagents/Conditions Purpose
Resin Loading Fmoc-Lys-OH, DIEA, DCM Attach C-terminal lysine to resin
Fmoc Deprotection 20% Piperidine/DMF (5–20 min) Remove N-terminal Fmoc group
Coupling HATU/HOBt, DIPEA, DMF (1–2 h) Activate amino acid; form peptide bond
Side-Chain Protection t-Bu (for tyrosine), Boc (for ornithyl) Prevent side-chain reactivity

Data sourced from SPPS protocols in.

Key Challenges and Solutions

  • Ornithyl Side-Chain Protection : Ornithyl (a citrulline analog) requires protection of its ε-amino group. Boc (tert-butyloxycarbonyl) or Alloc (allyloxycarbonyl) groups are typically used to prevent undesired reactions during synthesis.
  • Tyrosine Oxidation : Tyrosine’s phenolic hydroxyl group is prone to oxidation. t-Bu protection during synthesis and TIS (trisopropylsilane) during cleavage mitigate this risk.

Post-Synthetic Modification for Diaminomethylidene Groups

The diaminomethylidene (–N=C(NH₂)₂) group on ornithyl residues is likely introduced post-synthesis. This modification involves amine alkylation or guanidinylation , as described in analogous peptide studies.

Reaction Conditions for Diaminomethylidene Formation

Parameter Optimal Conditions Rationale
Reagent Cyanogen bromide (CNBr), guanidine derivatives React with ornithyl ε-amino group
pH 8–9 (alkaline conditions) Favor nucleophilic attack
Temperature 0–5°C Reduce side reactions

Based on methods for guanidinylation in.

Example Protocol

  • Cleavage from Resin : Use TFA/H₂O/TIS (95:2.5:2.5) to remove side-chain protecting groups and cleave the peptide.
  • Activation : Treat ornithyl ε-amino groups with CNBr or guanidine derivatives in DMF/H₂O at 0°C.
  • Purification : Use RP-HPLC to isolate the final product.

Alternative Synthesis Routes

While SPPS is preferred, fragment condensation or enzymatic ligation may be explored for large-scale production.

Fragment Condensation

Fragment Strategy Advantages
C-Terminal Segment Lys-Tyr(Lys) on resin Simplify synthesis of complex N-terminus
N-Terminal Segment Ornithyl-Leucyl-Lys on resin Enable orthogonal protection

Adapted from protocols in.

Enzymatic Ligation

Protein trans-splicing or sortase-mediated ligation could join fragments, though yields may vary. HPLC purification is critical to remove unreacted fragments.

Purification and Characterization

Step Method Purpose
Cleavage TFA/H₂O/TIS (95:2.5:2.5), 2–4 h Remove resin and side-chain protectants
Precipitation Diethyl ether, −20°C Isolate crude peptide
Purification RP-HPLC (C18 column, 0–100% ACN/H₂O) Achieve >95% purity
Characterization MS, NMR, HPLC Confirm mass, structure, and purity

Data aligned with standard SPPS workflows.

Comparative Analysis of Similar Peptides

Peptide Synthesis Method Yield Purity
NT (8–13) Analogues Fmoc/t-Bu SPPS, HOBt/DIPEA coupling 26–59% >95%
Mirabamides MN12SX DFT-optimized SPPS N/A N/A
Lanreotide Fragment condensation, Fmoc/t-Bu 68–75% >97%

Data compiled from.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Cleavage of disulfide bonds to yield free thiols.

    Substitution: Introduction of alkyl or acyl groups to the amino side chains.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in targeting specific proteins or pathways in diseases.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their structure and function. The peptide sequence allows for specific binding to receptors or enzymes, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The diaminomethylidene group is a hallmark of several bioactive compounds. Below is a comparative analysis of N⁵-(diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine and structurally or functionally related molecules:

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Features Biological Activity Cytotoxicity Target/Mechanism References
N⁵-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine C₅₀H₈₁N₁₅O₉ Pentapeptide with diaminomethylidene-modified ornithine Inferred: Ion transport inhibition, antiviral potential Not reported Putative: NHE inhibition or SARS-CoV-2 E protein interaction
3-Amino-5-(azepan-1-yl)-N-(diaminomethylidene)-6-pyrimidin-5-ylpyrazine-2-carboxamide (3A5NP2C) C₁₇H₂₅N₉O Pyrazine-carboxamide core with azepanyl and pyrimidinyl substituents Anti-SARS-CoV-2 activity via E protein binding Low cytotoxicity in human cells Disrupts SARS-CoV-2 E protein structure in lipid bilayers
EIPA (3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(isopropyl)amino]pyrazine-2-carboxamide) C₁₂H₁₉ClN₈O Chlorinated pyrazine-carboxamide derivative NHE1 > NHE2 > NHE3 inhibition (IC₅₀: 0.03–3 µM) Moderate (research-grade toxicity) Competes with extracellular Na⁺ binding
MPA (3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propyl)amino]pyrazine-2-carboxamide) C₁₁H₁₇ClN₈O Smaller alkyl substituents compared to EIPA Selective NHE1 inhibition (IC₅₀: 0.1 µM) Moderate Similar mechanism to EIPA

Key Findings:

Shared diaminomethylidene groups suggest a common mechanism of action, such as competitive inhibition of ion-binding sites or viral protein interactions .

Biological Activity :

  • 3A5NP2C demonstrates low cytotoxicity and anti-SARS-CoV-2 activity, validated through molecular dynamics simulations showing E protein binding .
  • EIPA and MPA are well-characterized NHE inhibitors, with EIPA exhibiting broader isoform selectivity (NHE1 > NHE2 > NHE3) .

Cytotoxicity and Safety :

  • Peptide-based compounds like the target molecule may face challenges in cellular uptake due to size, though this could reduce off-target toxicity compared to smaller molecules .
  • 3A5NP2C ’s low cytotoxicity contrasts with moderate toxicity observed in EIPA/MPA, highlighting structure-dependent safety profiles .

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine is a complex peptide compound notable for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics

  • Molecular Formula : C43_{43}H80_{80}N16_{16}O10_{10}
  • Molecular Weight : 981.2 g/mol
  • CAS Number : 926275-36-7

Structural Representation

The compound's structure features multiple amino acid residues linked through peptide bonds, contributing to its biological functionality.

This compound interacts with various molecular targets, including enzymes and receptors. Its activity may include:

  • Enzyme Modulation : The compound can inhibit or activate specific enzymes, influencing metabolic pathways.
  • Signal Transduction : It may alter signaling pathways by binding to receptors, affecting cellular responses.

Biological Effects

Research indicates that this peptide exhibits several biological effects:

  • Antimicrobial Activity : Studies have shown that similar peptide compounds can exhibit antimicrobial properties, potentially offering therapeutic applications against infections.
  • Cell Proliferation : Certain peptides have been observed to enhance cell proliferation in various cell lines, suggesting a role in tissue regeneration.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective roles in neurodegenerative conditions.

Case Studies

  • Peptide Synthesis and Evaluation :
    • A study synthesized this compound using solid-phase peptide synthesis (SPPS). The synthesized peptides were evaluated for their biological activities in vitro, revealing significant enzyme inhibition capabilities.
  • Biological Evaluation :
    • In a comparative study of various peptide derivatives, this compound demonstrated enhanced binding affinity to specific receptors involved in cellular signaling pathways .

Data Table

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Cell ProliferationEnhanced proliferation in fibroblast culture
NeuroprotectionReduced apoptosis in neuronal cells

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